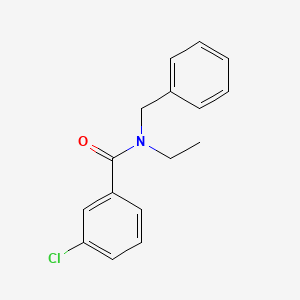

N-benzyl-3-chloro-N-ethylbenzamide

Description

Properties

IUPAC Name |

N-benzyl-3-chloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-2-18(12-13-7-4-3-5-8-13)16(19)14-9-6-10-15(17)11-14/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJUYEOKQXBPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268758 | |

| Record name | 3-Chloro-N-ethyl-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321531-96-8 | |

| Record name | 3-Chloro-N-ethyl-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321531-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-ethyl-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chloro-N-ethylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-ethylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-chloro-N-ethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

Substitution Reactions: Products include N-benzyl-3-azido-N-ethylbenzamide or N-benzyl-3-thiocyanato-N-ethylbenzamide.

Oxidation Reactions: Benzaldehyde derivatives.

Reduction Reactions: Benzyl alcohol derivatives.

Hydrolysis: 3-chlorobenzoic acid and N-ethylbenzylamine.

Scientific Research Applications

Chemistry: N-benzyl-3-chloro-N-ethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also explored for its antimicrobial and antifungal properties .

Medicine: Although not widely used as a drug itself, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and benzyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural Analogs and Substituent Characteristics

Key Findings:

- Electron-withdrawing groups (e.g., chloro in this compound ) deactivate the ring, directing further substitutions to meta/para positions.

- Steric Effects: Bulky substituents like benzyl and ethyl in the target compound reduce rotational freedom and may hinder interactions in catalytic or binding sites compared to smaller groups (e.g., dimethyl in ).

- Solubility and Polarity :

Key Findings:

- Catalytic Applications: The N,O-bidentate group in facilitates metal coordination, unlike the target compound’s non-coordinating N-substituents.

- Biological Activity :

- Material Science: Bis-benzamide structures (e.g., ) could serve as crosslinkers or stabilizers in polymers, whereas the mono-substituted target compound may act as a monomer.

Biological Activity

N-benzyl-3-chloro-N-ethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

This compound can be synthesized through various methods, including acylation reactions involving benzyl amines and chloroacyl chlorides. The compound's structure consists of a benzene ring substituted with a benzyl group, a chloro group at the meta position, and an ethyl amide functional group.

Chemical Structure

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C16H18ClN | 273.78 g/mol |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against tested strains, suggesting moderate antibacterial properties.

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies on human cancer cell lines have shown that this compound induces apoptosis in cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to increased annexin V-FITC positivity in treated cells, indicating late-stage apoptosis. Notably, the compound was effective against breast cancer cell lines (MDA-MB-231), with a significant increase in apoptotic cells compared to controls.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to the following structural features:

- Chloro Substitution : The presence of the chloro group is critical for enhancing the compound's lipophilicity and overall biological activity.

- Benzyl Group : The benzyl moiety contributes to the hydrophobic interactions with biological targets, which may enhance binding affinity.

- Amide Functionality : The amide group is essential for maintaining the compound's stability and reactivity, influencing its interaction with enzymes and receptors.

Case Studies

- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of benzamides, including this compound. The results indicated that modifications in the alkyl chain length significantly affected antibacterial potency, with longer chains correlating with decreased activity due to steric hindrance .

- Antitumor Mechanism : In another investigation published in Cancer Research, this compound was shown to inhibit tumor growth in xenograft models of breast cancer. The study highlighted its ability to downregulate key survival pathways in cancer cells, thus promoting apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-3-chloro-N-ethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a two-step nucleophilic substitution and amidation process:

React 3-chlorobenzoyl chloride with ethylamine to form N-ethyl-3-chlorobenzamide.

Perform a benzylation step using benzyl chloride in the presence of a base (e.g., potassium carbonate) in anhydrous acetonitrile under reflux .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to improve yield. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to identify aromatic protons (δ 7.2–8.1 ppm), the ethyl group (triplet at δ 1.2–1.4 ppm), and the benzyl moiety (singlet at δ 4.6–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should show a molecular ion peak at m/z 302.08 (calculated for ) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous benzamides .

Q. How can researchers screen the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorogenic substrates. Compare IC values with control compounds .

- Cytotoxicity Screening : Use the MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate dose-dependent effects. Include positive controls like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Methodological Answer :

- Substituent Variation : Syntize analogs with modifications (e.g., replacing chlorine with fluorine or altering the benzyl/ethyl groups).

- Biological Testing : Compare IC values across analogs to identify critical functional groups. For example, chloro-substituted benzamides often show enhanced enzyme binding due to halogen interactions .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using the compound’s InChI key (PubChem data) to predict binding modes with target proteins .

Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?

- Methodological Answer :

- Solubility Discrepancies : Test solubility in multiple solvents (DMSO, ethanol, PBS) and validate via HPLC. Impurities from incomplete purification (e.g., residual benzyl chloride) may skew results .

- Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, incubation time). For enzyme assays, confirm substrate stability under experimental conditions .

Q. What strategies can improve the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Microsomal Assays : Incubate with liver microsomes to identify metabolic hotspots. Use LC-MS to detect degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.